molecular formula C10H8Cl2 B13519297 1-(But-3-yn-2-yl)-2,4-dichlorobenzene

1-(But-3-yn-2-yl)-2,4-dichlorobenzene

Cat. No.: B13519297
M. Wt: 199.07 g/mol
InChI Key: WBUVBXPZHVIILF-UHFFFAOYSA-N
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Description

1-(But-3-yn-2-yl)-2,4-dichlorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two chlorine atoms and a but-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene typically involves the alkylation of 2,4-dichlorobenzene with a suitable but-3-yn-2-yl precursor. One common method is the Friedel-Crafts alkylation, where 2,4-dichlorobenzene reacts with but-3-yn-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the but-3-yn-2-yl group into the benzene ring, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-2-yl)-2,4-dichlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(But-3-yn-2-yl)-2,4-dichlorobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the but-3-yn-2-yl group and the electron-withdrawing effects of the chlorine atoms. These structural features can modulate the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

1-(But-3-yn-2-yl)-2,4-dichlorobenzene can be compared with similar compounds such as:

These compounds share the but-3-yn-2-yl group but differ in their additional substituents and overall structure, which can lead to variations in their chemical reactivity and applications. The unique combination of the but-3-yn-2-yl group with the dichlorobenzene moiety in this compound imparts distinct properties that make it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C10H8Cl2

Molecular Weight

199.07 g/mol

IUPAC Name

1-but-3-yn-2-yl-2,4-dichlorobenzene

InChI

InChI=1S/C10H8Cl2/c1-3-7(2)9-5-4-8(11)6-10(9)12/h1,4-7H,2H3

InChI Key

WBUVBXPZHVIILF-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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